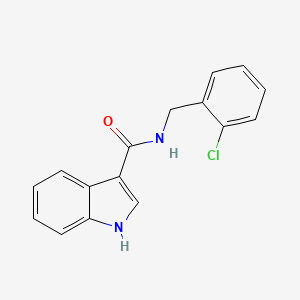

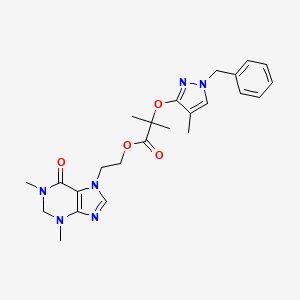

N-(2-chlorobenzyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-chlorobenzyl)-2-methylbenzamide” is a compound that has a molecular weight of 259.738 . It’s important to note that this is not the exact compound you asked about, but it shares some structural similarities.

Synthesis Analysis

While specific synthesis methods for “N-(2-chlorobenzyl)-1H-indole-3-carboxamide” were not found, a related compound, “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one”, was synthesized and its structure determined using 1H and 13C NMR, FTIR spectroscopy, and MS .Aplicaciones Científicas De Investigación

Antituberculosis Agents

Indole-2-carboxamides, closely related to N-(2-chlorobenzyl)-1H-indole-3-carboxamide, have been identified as a promising class of antituberculosis agents. These compounds have shown low micromolar potency against Mycobacterium tuberculosis (Mtb) and favorable oral pharmacokinetic properties in rodents. Despite challenges such as low aqueous solubility, certain indole-2-carboxamide analogs exhibit improved in vitro activity compared to standard TB drugs, highlighting their potential as a new class of antituberculosis agents (Kondreddi et al., 2013).

Allosteric Modulation of CB1 Receptor

Indole-2-carboxamides have also been explored for their ability to modulate the cannabinoid type 1 receptor (CB1) allosterically. Structural modifications of indole-2-carboxamides have been shown to significantly impact their binding affinity and cooperativity, identifying potent allosteric modulators. This research underscores the therapeutic potential of these compounds in modulating CB1 receptor activity, which could be beneficial in treating conditions related to this receptor (Khurana et al., 2014).

Organic Synthesis and Catalysis

Indole derivatives, including those similar to this compound, are valuable in organic synthesis. They have been utilized in various catalytic processes, such as the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is notable for its mild and efficient approach toward diverse product formation, demonstrating the utility of indole derivatives in facilitating complex chemical reactions (Zheng, Zhang, & Cui, 2014).

Anti-inflammatory Drug Synthesis

Research on indole acetamide derivatives has led to the synthesis of compounds with anti-inflammatory activity. These studies include the design, synthesis, and characterization of new indole acetamide compounds, highlighting their potential as anti-inflammatory drugs. In-depth analyses, including molecular docking and geometry optimization, have provided insights into the mechanisms underlying their biological activity (Al-Ostoot et al., 2020).

Mecanismo De Acción

Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities . They are found in many important synthetic drug molecules and play a crucial role in cell biology . The indole nucleus is especially stable, making it an important heterocyclic compound with broad-spectrum biological activities .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and functional groups. They can interact with their targets through a variety of mechanisms, often involving the formation of sigma bonds .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

The molecular and cellular effects of indole derivatives can vary widely. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-14-7-3-1-5-11(14)9-19-16(20)13-10-18-15-8-4-2-6-12(13)15/h1-8,10,18H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWQXRJOGBZZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CNC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)

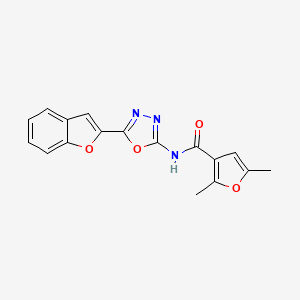

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2690685.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2690686.png)

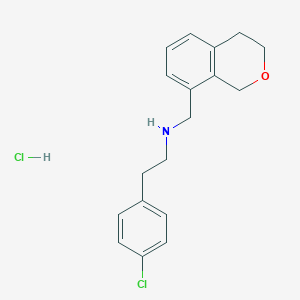

![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)

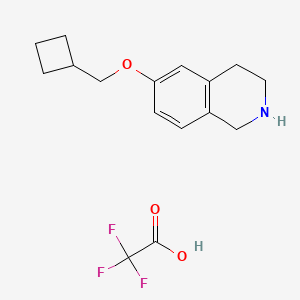

![ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690696.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)

![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)